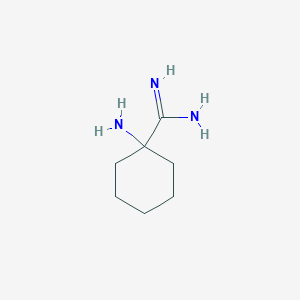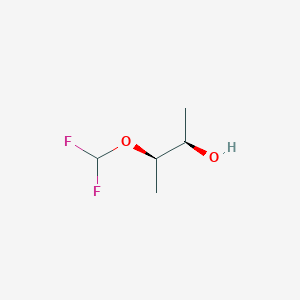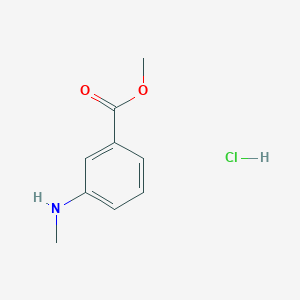
Methyl 3-(methylamino)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methylamino)benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)benzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 3-aminobenzoate is then methylated using methyl iodide in the presence of a base like sodium hydroxide to form Methyl 3-(methylamino)benzoate. Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the body, leading to various physiological and biochemical effects. This mechanism is particularly relevant in the study of neurological disorders and the development of related therapeutics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-aminobenzoate
- Ethyl 3-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Methyl 3-(methylamino)benzoate hydrochloride is unique due to its specific methylation on the amino group, which imparts distinct chemical properties and biological activities. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
methyl 3-(methylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-4-7(6-8)9(11)12-2;/h3-6,10H,1-2H3;1H |
InChI-Schlüssel |
OVUMVYLZNOSOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


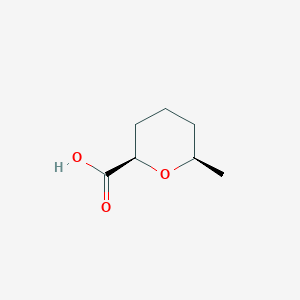
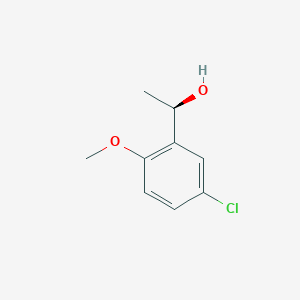
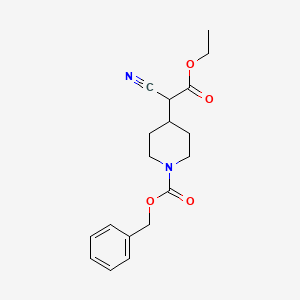
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)

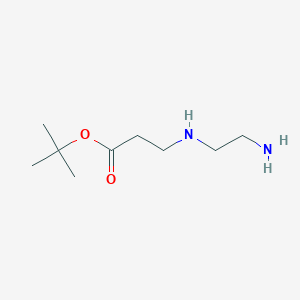

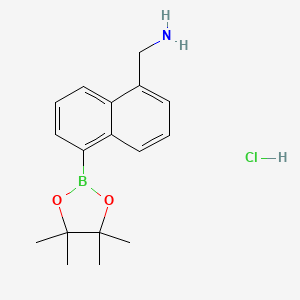

![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
